CuII-Mediated Duplex Stabilization: ImOC vs. ImOA
The ImOC nucleobase (derived from the target methyl ester) forms a stable CuII-mediated base pair, increasing duplex melting temperature (Tm) by +20.3 °C relative to metal-free conditions. In contrast, the ImOA (2-oxo-imidazole-4-carboxamide) analog shows negligible stabilization (−1 °C ≤ ΔTm ≤ +1 °C) under identical conditions [1]. This disparity is attributed to the carboxylate group of ImOC neutralizing the CuII charge, a feature absent in the neutral carboxamide [2].
| Evidence Dimension | Change in DNA duplex melting temperature (ΔTm) upon CuII addition |
|---|---|
| Target Compound Data | +20.3 °C (Tm increases from 23.0 °C to 43.3 °C) |
| Comparator Or Baseline | ImOA (2-oxo-imidazole-4-carboxamide): ΔTm −1 °C to +1 °C |
| Quantified Difference | ImOC provides ~20 °C greater stabilization |
| Conditions | DNA duplex containing ImOC–ImOC or ImOA–ImOA base pairs; 10 mM HEPES buffer, pH 7.0, 100 mM NaCl; 2.0 μM duplex; CuII concentration ≥1 equivalent. |
Why This Matters
Procuring the carboxylate methyl ester enables reliable construction of CuII-responsive DNA nanostructures, whereas the amide analog fails to provide thermal stabilization, rendering it unsuitable for such applications.
- [1] Hu, L., Takezawa, Y., & Shionoya, M. (2022). Metal-mediated DNA base pairing of easily prepared 2-oxo-imidazole-4-carboxylate nucleotides. Chemical Science, 13(14), 3977–3983. View Source
- [2] Hu, L., Takezawa, Y., & Shionoya, M. (2022). Metal-mediated DNA base pairing of easily prepared 2-oxo-imidazole-4-carboxylate nucleotides. Chemical Science, 13(14), 3977–3983. View Source
